Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Lipophilicity Drug-likeness Scaffold optimization

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1391733-32-6) is a Boc-protected spirocyclic diamine belonging to the 1,7-diazaspiro[4.5]decane class. The molecule features a rigid [4.5]-spiro junction connecting a pyrrolidine and a piperidine ring, with a tert-butoxycarbonyl (Boc) group at the 7-position and an ethyl substituent at the 6-position.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 1391733-32-6
Cat. No. B3237558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
CAS1391733-32-6
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCCC1C2(CCCN2)CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O2/c1-5-12-15(8-6-10-16-15)9-7-11-17(12)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3
InChIKeyNFKDJXNGDQKVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1391733-32-6) as a Differentiated Spirocyclic Building Block


Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1391733-32-6) is a Boc-protected spirocyclic diamine belonging to the 1,7-diazaspiro[4.5]decane class [1]. The molecule features a rigid [4.5]-spiro junction connecting a pyrrolidine and a piperidine ring, with a tert-butoxycarbonyl (Boc) group at the 7-position and an ethyl substituent at the 6-position . This compound is primarily employed as a protected intermediate or scaffold in medicinal chemistry programs, notably in the synthesis of tryptophan hydroxylase 1 (TPH1) inhibitors for peripheral serotonin modulation [2]. Its well-defined spirocyclic architecture constrains conformational flexibility relative to linear diamines, a property leveraged in fragment-based drug design and scaffold-hopping campaigns.

Why Generic 1,7-Diazaspiro[4.5]decane Analogs Cannot Replace Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate


Within the 1,7-diazaspiro[4.5]decane family, the combination of Boc protection at N-7 and a 6-ethyl substituent is structurally non-trivial and directly impacts both physicochemical properties and downstream synthetic utility . Analogs lacking the ethyl group (e.g., tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, CAS 939793-21-2) exhibit lower lipophilicity (XLogP3 ~1.8 vs. ~2.5) and reduced steric demand around the spirocyclic junction, which can alter binding conformations and metabolic stability in final drug candidates [1]. Regioisomeric variants such as 2,7- or 2,8-diazaspiro[4.5]decanes position the nitrogen atoms differently, fundamentally changing hydrogen-bond donor/acceptor geometry and precluding direct substitution in structure-activity relationship (SAR) campaigns without full re-synthesis . The ethyl group additionally introduces a chiral center at C-6, enabling stereochemically defined synthesis when enantiopure material is employed, a feature absent in the unsubstituted parent scaffold. Substitution with a structurally similar but unprotected or N-1 Boc-protected analog would require additional protection/deprotection steps, increasing synthetic step-count and reducing overall yield.

Quantitative Differentiation Evidence for Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 6-Ethyl vs. Unsubstituted 1,7-Diazaspiro[4.5]decane-7-carboxylate

The 6-ethyl substituent on the target compound increases computed lipophilicity (XLogP3) by approximately +0.7 log units relative to the unsubstituted analog tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 939793-21-2) [1]. Higher lipophilicity within the typical drug-like range (LogP 1–3) can improve membrane permeability for intracellular targets while maintaining aqueous solubility [2].

Lipophilicity Drug-likeness Scaffold optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Scaffold-Level Differentiation from 2,8-Diazaspiro Regioisomers

The 1,7-diazaspiro[4.5]decane scaffold positions the two nitrogen atoms in distinct ring systems (pyrrolidine N-1 and piperidine N-7), resulting in a computed TPSA of 41.6 Ų [1]. This differs from the 2,8-diazaspiro[4.5]decane regioisomer (TPSA ~32.8 Ų) by approximately +8.8 Ų due to altered hydrogen-bond acceptor count and spatial distribution [2]. In CNS drug design, TPSA values below 60–70 Ų are generally preferred for blood-brain barrier penetration; the 1,7-regioisomer provides an intermediate polarity window distinct from other spirocyclic diamines.

Polar surface area CNS drug design Regioisomer selectivity

Molecular Weight and Heavy Atom Count: Bulk Property Differentiation from Smaller Spirocyclic Diamines

With a molecular weight of 268.39 g/mol and 19 heavy atoms [1], the target compound is substantially larger than the unsubstituted 1,7-diazaspiro[4.5]decane-7-carboxylate scaffold (MW = 240.35 g/mol, 17 heavy atoms) [2]. The additional ethyl group contributes +3 heavy atoms and +28 Da, placing the compound at the upper boundary of fragment-like chemical space (typically MW < 300) while remaining suitable as a fragment or early lead scaffold. The larger size offers additional vectors for SAR exploration without exceeding lead-likeness thresholds.

Fragment-based drug discovery Molecular weight Ligand efficiency

Rotatable Bond Count and Conformational Rigidity: Scaffold-Level Advantage Over Linear Diamine Alternatives

The spirocyclic junction at the 4,5-position constrains the two rings in a mutually perpendicular orientation, with only 3 rotatable bonds in the entire molecule (excluding the Boc and ethyl groups) [1]. In contrast, a prototypical linear diamine building block such as N-Boc-4,4ʹ-bipiperidine (CAS 171049-35-7) has 4 rotatable bonds and greater conformational entropy . The reduced rotatable bond count of the spiro scaffold can translate to higher binding affinity for a given number of heavy atoms (improved ligand efficiency) by pre-organizing the pharmacophoric elements in the bound conformation.

Conformational restriction Entropic benefit Scaffold design

Vendor-Reported Purity and Storage Differentiation: Procurement-Ready Quality Metrics

Commercial sourcing data indicates that the target compound is routinely supplied at ≥98% purity (HPLC) by multiple independent vendors, with recommended storage at 2–8 °C under inert atmosphere . In contrast, the unsubstituted analog tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate is frequently listed at 95–97% purity . The higher and more consistent purity specification of the 6-ethyl analog reduces the need for pre-use purification in parallel synthesis or library production workflows, directly translating to lower time and cost overhead in medicinal chemistry campaigns.

Chemical purity Storage stability Procurement specification

High-Value Application Scenarios for Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate Based on Differentiated Evidence


Late-Stage SAR Exploration of TPH1 Inhibitor Scaffolds Requiring Increased Lipophilicity

For programs targeting tryptophan hydroxylase 1 (TPH1) inhibition where the lead series utilizes a 1,7-diazaspiro[4.5]decane core, the 6-ethyl variant (XLogP3 = 2.5) provides a direct means to probe the lipophilic tolerance of the binding pocket without altering the core scaffold architecture [1]. The +0.7 LogP shift relative to the unsubstituted parent can improve cellular permeability and target engagement in cell-based assays, while the Boc protecting group allows selective deprotection and subsequent diversification at the N-7 piperidine position. This compound is directly referenced in the Roivant Sciences patent family covering resolution methods for optically active diazaspiro[4.5]decane TPH1 inhibitor intermediates [2].

Stereochemically Defined Spirocyclic Fragment Library Construction

The chiral center at C-6 introduced by the ethyl substituent enables the construction of enantiomerically enriched compound libraries for fragment-based screening [1]. When procured as a single enantiomer or racemate, the compound's three rotatable bonds (scaffold-level) ensure that the core remains rigid, maximizing the entropic advantage of the spirocyclic scaffold. The ≥98% purity specification allows direct use in high-throughput parallel synthesis without pre-purification, reducing library production timelines. Compared to the achiral unsubstituted analog, this scaffold offers an additional stereochemical diversity element that can be exploited to identify enantioselective hits.

CNS-Penetrant Lead Optimization Leveraging Intermediate TPSA

With a computed TPSA of 41.6 Ų, the 1,7-diazaspiro[4.5]decane core sits in an optimal range for CNS drug design (typically TPSA < 70 Ų for passive BBB permeation) while offering distinct polarity compared to 2,8- or 2,7-diazaspiro regioisomers [1]. Researchers optimizing CNS-penetrant kinase inhibitors or GPCR ligands can use this scaffold to balance solubility and permeability, where the ethyl group further fine-tunes lipophilicity without pushing TPSA above the CNS-desirable threshold. The 19 heavy atoms place the compound at the upper end of fragment space, making it suitable for fragment-to-lead campaigns targeting neurological indications.

One-Step Deprotection and Diversification for PROTAC Linker or Bifunctional Molecule Synthesis

The orthogonal Boc protection at N-7, combined with the free NH at N-1 and the ethyl-substituted spirocyclic scaffold, renders this compound an attractive intermediate for PROTAC (proteolysis-targeting chimera) linker construction or bifunctional degrader synthesis [1]. Selective Boc deprotection under acidic conditions (TFA or HCl/dioxane) exposes the piperidine nitrogen for conjugation to E3 ligase ligands or target-protein binders, while the N-1 pyrrolidine nitrogen and the ethyl group serve as anchors for additional diversification. The rigid spirocyclic core imposes conformational constraint on the linker region, which can influence ternary complex formation and degradation efficiency—a parameter not tunable with flexible linear diamine linkers.

Quote Request

Request a Quote for Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.